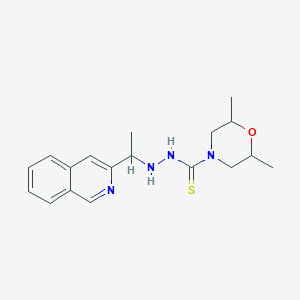![molecular formula C12H11NO2 B1165890 5-(4-chlorophenyl)methyl-1,1-dimethyl-Spiro[2.4]hept-4-one CAS No. 1213265-77-0](/img/new.no-structure.jpg)
5-(4-chlorophenyl)methyl-1,1-dimethyl-Spiro[2.4]hept-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-chlorophenyl)methyl-1,1-dimethyl-Spiro[2.4]hept-4-one is a spiro compound characterized by a unique structure where a spiro carbon atom connects two rings. This compound is notable for its potential applications in various fields, including organic synthesis and medicinal chemistry. The presence of the 4-chlorophenyl group adds to its chemical reactivity and potential biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-chlorophenyl)methyl-1,1-dimethyl-Spiro[2.4]hept-4-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chlorobenzyl chloride with 1,1-dimethylcyclopentane-1,3-dione in the presence of a base such as sodium hydride. The reaction proceeds through nucleophilic substitution followed by intramolecular cyclization to form the spiro compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
5-(4-chlorophenyl)methyl-1,1-dimethyl-Spiro[2.4]hept-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents such as nitrating or sulfonating agents under controlled conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Introduction of nitro, sulfonyl, or other functional groups on the aromatic ring.
科学的研究の応用
5-(4-chlorophenyl)methyl-1,1-dimethyl-Spiro[2.4]hept-4-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 5-(4-chlorophenyl)methyl-1,1-dimethyl-Spiro[2.4]hept-4-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the 4-chlorophenyl group can enhance binding affinity and specificity towards certain targets, contributing to its biological activity.
類似化合物との比較
Similar Compounds
- 5-(4-bromophenyl)methyl-1,1-dimethyl-Spiro[2.4]hept-4-one
- 5-(4-methylphenyl)methyl-1,1-dimethyl-Spiro[2.4]hept-4-one
- 5-(4-nitrophenyl)methyl-1,1-dimethyl-Spiro[2.4]hept-4-one
Uniqueness
5-(4-chlorophenyl)methyl-1,1-dimethyl-Spiro[2.4]hept-4-one is unique due to the presence of the 4-chlorophenyl group, which imparts distinct chemical and biological properties. Compared to its analogs with different substituents on the phenyl ring, the chloro group can influence reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.
特性
CAS番号 |
1213265-77-0 |
|---|---|
分子式 |
C12H11NO2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



